

An In-depth Technical Guide to 4-tert-Butylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-tert-Butylbenzonitrile*

Cat. No.: *B1266226*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzonitrile, a substituted aromatic nitrile, is a key intermediate in the synthesis of a wide range of organic compounds. Its unique molecular structure, featuring a bulky tert-butyl group and a reactive nitrile functionality, imparts specific chemical properties that are leveraged in the development of pharmaceuticals, agrochemicals, and high-performance materials. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **4-tert-Butylbenzonitrile**, with a focus on experimental details and data for the research and development community.

Chemical Identity and Properties

CAS Number: 4210-32-6

Synonyms: 4-(1,1-dimethylethyl)benzonitrile, p-tert-Butylbenzonitrile, 4-tert-Butylcyanobenzene

The physical and chemical properties of **4-tert-Butylbenzonitrile** are summarized in the tables below, providing a consolidated reference for laboratory use.

Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ N	
Molecular Weight	159.23 g/mol	
Appearance	Clear, colorless to light yellow liquid	
Boiling Point	258 °C (lit.)	
Density	0.94 g/mL at 25 °C (lit.)	
Refractive Index (n ₂₀ /D)	1.518 (lit.)	
Flash Point	>230 °F	
Log P (Octanol-Water Partition Coefficient)	2.38 - 3.1	

Spectroscopic Data

Spectroscopy	Key Features	Reference
Infrared (IR)	Characteristic C≡N stretching frequency near 2200 cm ⁻¹	
¹ H NMR	Signals corresponding to aromatic and tert-butyl protons	
¹³ C NMR	Characteristic chemical shifts for aromatic and tert-butyl carbons	
Mass Spectrometry (GC-MS)	Available data confirms molecular weight and fragmentation patterns	

Synthesis of 4-tert-Butylbenzonitrile

The most common laboratory-scale synthesis of **4-tert-Butylbenzonitrile** is achieved through the Friedel-Crafts alkylation of benzonitrile. This electrophilic aromatic substitution reaction

utilizes a tert-butylating agent, such as tert-butyl chloride or isobutylene, and a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation

Objective: To synthesize **4-tert-Butylbenzonitrile** from benzonitrile and tert-butyl chloride.

Materials:

- Benzonitrile
- tert-Butyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (1M)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Dropping funnel
- Separatory funnel

Procedure:

- In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
- Cool the mixture in an ice bath and slowly add benzonitrile with stirring.

- Add tert-butyl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and 1M hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure **4-tert-Butylbenzonitrile**.

Purity Assessment

The purity of the synthesized **4-tert-Butylbenzonitrile** can be confirmed using the following methods:

- Gas Chromatography (GC): To determine the percentage purity. A purity of >98% is typically achieved.
- Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure and identify any impurities.
- Elemental Analysis: To confirm the elemental composition.

Chemical Reactivity and Applications

The chemical reactivity of **4-tert-Butylbenzonitrile** is primarily centered around the nitrile group and the aromatic ring.

Reactions of the Nitrile Group:

- Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form 4-tert-butylbenzoic acid.
- Reduction: The nitrile group can be reduced to a primary amine, 4-tert-butylbenzylamine, using reducing agents such as lithium aluminum hydride (LiAlH_4).

Reactions of the Aromatic Ring:

- Electrophilic Aromatic Substitution: The tert-butyl group is an ortho-, para-directing group. However, due to steric hindrance from the bulky tert-butyl group, substitution primarily occurs at the position meta to the nitrile group. For instance, nitration of **4-tert-Butylbenzonitrile** yields 4-tert-butyl-3-nitrobenzonitrile.

Key Applications

4-tert-Butylbenzonitrile serves as a crucial building block in the synthesis of various commercial products:

- Pharmaceuticals: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs).
- Agrochemicals: It is used in the production of pesticides and herbicides. One notable example is its use as an intermediate in the synthesis of the pesticide Fenpropimorph.
- High-Performance Pigments and Dyes: The compound contributes to the formulation of specialized pigments and dyes.
- Materials Science: It is utilized in the development of specialty polymers and resins, enhancing thermal stability and chemical resistance in coatings and adhesives.

Biological Activity and Safety

Biological Activity

- Enzyme Inhibition: **4-tert-Butylbenzonitrile** has been reported to act as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is involved in drug metabolism. This suggests potential for drug-drug interactions.
- Antibacterial and Antifungal Properties: Some studies have indicated potential antibacterial and antifungal properties, though further research is needed to fully elucidate these effects.

Safety and Handling

4-tert-Butylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation.

GHS Hazard Statements:

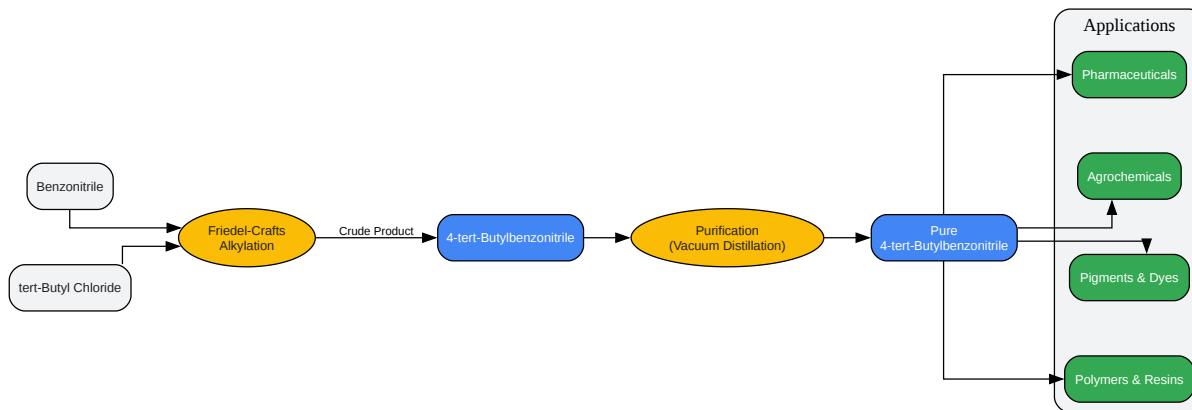
- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H332: Harmful if inhaled
- H319: Causes serious eye irritation

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

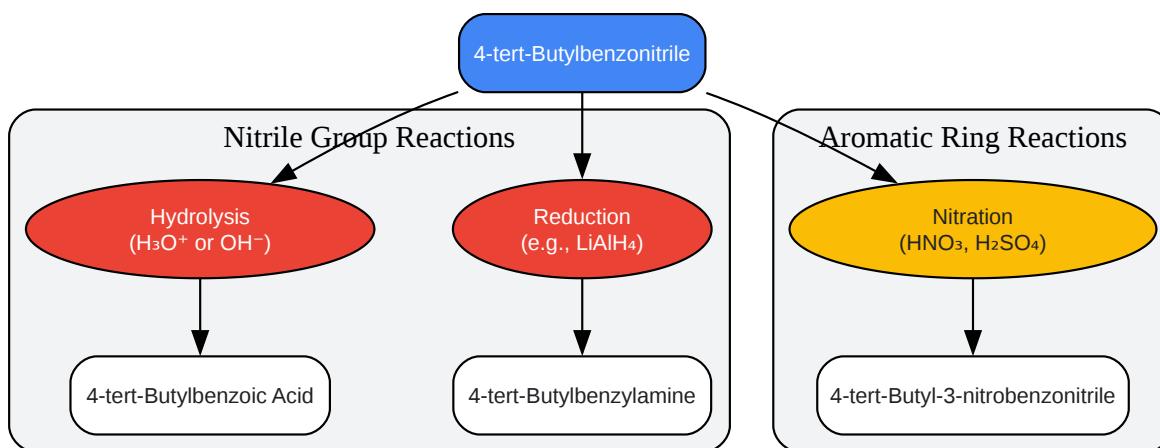
It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Workflow and Pathway Diagrams



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Caption: Synthetic pathway and major applications of **4-tert-Butylbenzonitrile**.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com